molecular formula C17H19N3O2S2 B467450 4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide CAS No. 642951-26-6

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide

Cat. No.: B467450
CAS No.: 642951-26-6
M. Wt: 361.5g/mol
InChI Key: XVMTUQOQDRSCKQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide is a synthetic compound first synthesized in 2012 It is known for its unique structure, which includes a thiophene ring substituted with dimethyl groups and a thioureido group linked to a phenylpropanoyl moiety

Preparation Methods

The synthesis of 4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide involves several steps. The starting materials typically include thiophene derivatives and phenylpropanoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Chemical Reactions Analysis

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thioureido group is known to form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the phenylpropanoyl moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide can be compared with other thiophene derivatives and thioureido compounds. Similar compounds include:

    4,5-Dimethyl-2-(3-phenylthioureido)thiophene-3-carboxylic acid ethyl ester: This compound shares a similar thiophene core but differs in the substituents attached to the thioureido group.

    2-(3-Benzoylthioureido)-4,5-dimethylthiophene-3-carboxylic acid ethyl ester: Another related compound with a benzoyl group instead of a phenylpropanoyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-2-(3-phenylpropanoylcarbamothioylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-10-11(2)24-16(14(10)15(18)22)20-17(23)19-13(21)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,18,22)(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMTUQOQDRSCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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